

A Comprehensive Technical Guide to d-Glaucine-d6

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Compound of Interest

Compound Name: *d-Glaucine-d6*

Cat. No.: B1162086

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For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Glaucine-d6 is the deuterated analog of d-Glaucine, an aporphine alkaloid naturally occurring in various plant species, most notably *Glaucium flavum* (yellow horn poppy). d-Glaucine has garnered significant interest in the scientific community for its diverse pharmacological properties, including antitussive, anti-inflammatory, bronchodilator, and neuroleptic effects. The introduction of deuterium (d6) serves to modify its metabolic profile, potentially enhancing its pharmacokinetic properties and making it a valuable tool for research and drug development. This guide provides an in-depth overview of **d-Glaucine-d6**, focusing on its chemical identity, synthesis, pharmacology, and the experimental methodologies used to characterize its activity.

Chemical Identity

While a specific CAS number for **d-Glaucine-d6** is not consistently reported by major chemical suppliers, its chemical identity is defined by its structure and relationship to the parent compound, d-Glaucine.

Parameter	Value
Chemical Name	(S)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6
Synonyms	(+)-Glaucine-d6, Glaucine-d6
Molecular Formula	C ₂₁ H ₁₉ D ₆ NO ₄
Molecular Weight	361.49 g/mol
Parent Compound CAS	475-81-0 (for d-Glaucine)

Synthesis of d-Glaucine-d6

A detailed, publicly available protocol for the specific synthesis of **d-Glaucine-d6** is not readily found. However, its synthesis can be inferred from established methods for the synthesis of aporphine alkaloids and general techniques for deuterium labeling. A plausible synthetic approach would involve the introduction of deuterium atoms at a late stage of the synthesis of the glaucine scaffold.

General Synthetic Strategy

The synthesis of the aporphine core, such as glaucine, can be achieved through biomimetic oxidative coupling of reticuline-type precursors. An alternative approach involves a multi-step synthesis starting from simpler aromatic precursors to construct the tetracyclic ring system.

Deuterium Labeling

Deuterium labeling of organic molecules can be achieved through various methods, including:

- Reductive amination with a deuterated reagent: Introduction of the N-methyl group can be performed using a deuterated methylating agent, such as deuterated formaldehyde (CD₂O) or methyl-d₃ iodide (CD₃I), in a reductive amination reaction.
- Hydrogen-deuterium exchange: Under specific catalytic conditions (e.g., using a palladium catalyst and a deuterium source like D₂O), it is possible to exchange specific hydrogen atoms on the aromatic rings or other positions of the molecule with deuterium.

- Use of deuterated starting materials: The synthesis can be initiated with deuterated precursors, carrying the deuterium atoms through the synthetic route.

A likely method for the synthesis of **d-Glaucine-d6** would involve the use of deuterated N-methylating agents to introduce the trideuteromethyl group and potentially deuterated methoxy precursors for the O-methyl groups.

Pharmacological Profile

d-Glaucine exhibits a multi-target pharmacological profile, and **d-Glaucine-d6** is expected to retain a similar mechanism of action, with potential differences in its metabolic stability and pharmacokinetics. The primary targets of d-Glaucine are:

- Phosphodiesterase 4 (PDE4): Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation, particularly in the bronchi, and anti-inflammatory effects.
- L-type Calcium Channels: Blockade of these channels inhibits the influx of calcium into smooth muscle cells, contributing to its bronchodilator and vasodilator effects.
- Dopamine D1 and D2 Receptors: d-Glaucine acts as an antagonist at these receptors, which may underlie its neuroleptic-like effects.
- Serotonin 5-HT_{2A} Receptors: It has been shown to act as a partial agonist at 5-HT_{2A} receptors, which may be responsible for its reported hallucinogenic effects at higher doses.
- NF-κB Pathway: d-Glaucine has been reported to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activity of d-Glaucine. It is anticipated that **d-Glaucine-d6** would exhibit similar potency, with potential variations in its in vivo efficacy and duration of action.

Target	Assay Type	Species/Tissue	Value
PDE4	Inhibition Constant (Ki)	Human Bronchial Tissue	3.4 μ M
5-HT2A Receptor	Antagonism (pKb)	Human	(R)-enantiomer: Positive allosteric modulator
α 1-Adrenergic Receptor	Antagonism	Not Specified	Active
Dopamine D1 Receptor	Binding Affinity	Rat Brain	Moderate
Dopamine D2 Receptor	Binding Affinity	Rat Brain	Moderate

Pharmacokinetic Parameter	Route of Administration	Species	Value
Elimination Half-life ($t_{1/2}$)	Intravenous (0.1 mg/kg)	Horse	3.1 hours
Bioavailability	Oral	Horse	17-48%
Volume of Distribution (Vd)	Intravenous	Horse	2.7 L/kg (central), 4.9 L/kg (peripheral)

Experimental Protocols

Detailed experimental protocols for the assessment of **d-Glaucine-d6** are crucial for reproducible research. The following sections outline the general methodologies for key pharmacological assays.

PDE4 Inhibition Assay

Objective: To determine the inhibitory potency of **d-Glaucine-d6** on PDE4 activity.

Methodology:

- Enzyme Source: Recombinant human PDE4 enzyme.
- Substrate: Cyclic AMP (cAMP).
- Assay Principle: The assay measures the conversion of cAMP to AMP by PDE4. The amount of remaining cAMP or the amount of AMP produced is quantified.
- Detection Method: A common method is the use of a competitive immunoassay (e.g., ELISA) or a fluorescence polarization (FP) assay. In an FP assay, a fluorescently labeled cAMP derivative competes with the unlabeled cAMP for binding to a specific antibody.
- Procedure:
 - The PDE4 enzyme is incubated with varying concentrations of **d-Glaucine-d6**.
 - The reaction is initiated by the addition of a fixed concentration of cAMP.
 - The reaction is allowed to proceed for a defined period at a controlled temperature.
 - The reaction is stopped, and the amount of cAMP is measured using the chosen detection method.
- Data Analysis: The concentration of **d-Glaucine-d6** that inhibits 50% of the PDE4 activity (IC50) is calculated by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation.

Calcium Channel Blocking Assay

Objective: To assess the ability of **d-Glaucine-d6** to block L-type calcium channels.

Methodology:

- Cell Line: A cell line stably expressing the subunits of the L-type calcium channel (e.g., HEK293 cells).
- Assay Principle: The assay measures the influx of calcium into the cells upon depolarization.

- **Detection Method:** A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is used to monitor changes in intracellular calcium concentration.
- **Procedure:**
 - Cells are loaded with the calcium-sensitive dye.
 - The cells are then incubated with varying concentrations of **d-Glaucine-d6**.
 - The cells are depolarized using a high concentration of potassium chloride (KCl) to open the voltage-gated calcium channels.
 - The change in fluorescence, corresponding to the influx of calcium, is measured using a fluorescence plate reader.
- **Data Analysis:** The IC50 value is determined by plotting the inhibition of calcium influx against the concentration of **d-Glaucine-d6**.

Dopamine and Serotonin Receptor Binding and Functional Assays

Objective: To determine the affinity (K_i) and functional activity (EC_{50} or IC_{50}) of **d-Glaucine-d6** at dopamine (D1, D2) and serotonin (5-HT2A) receptors.

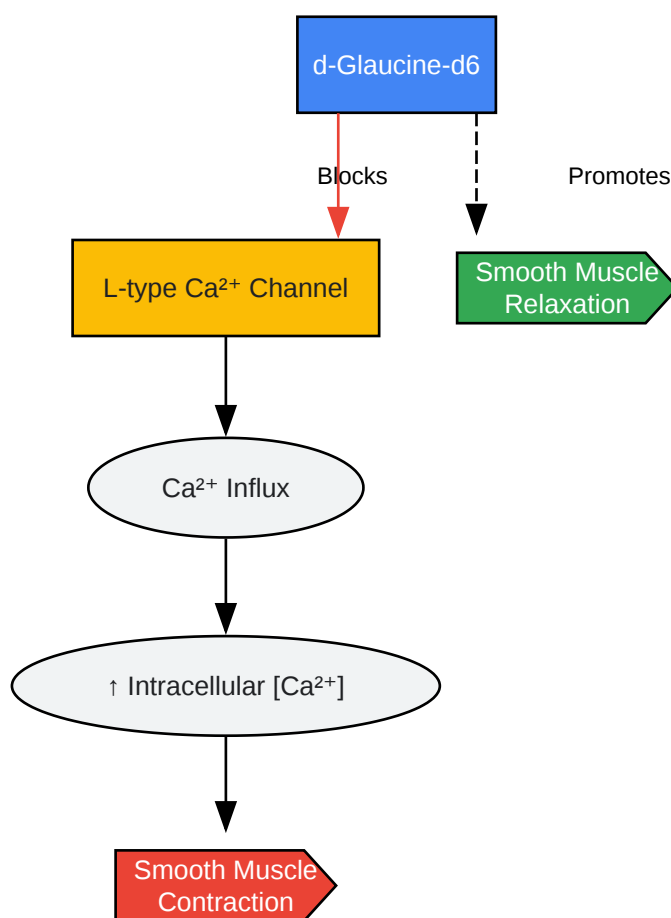
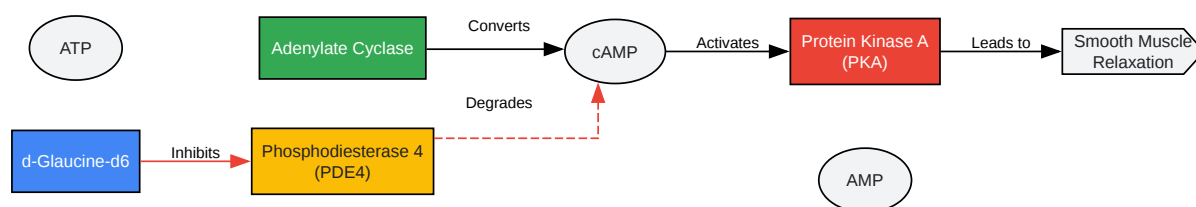
Methodology:

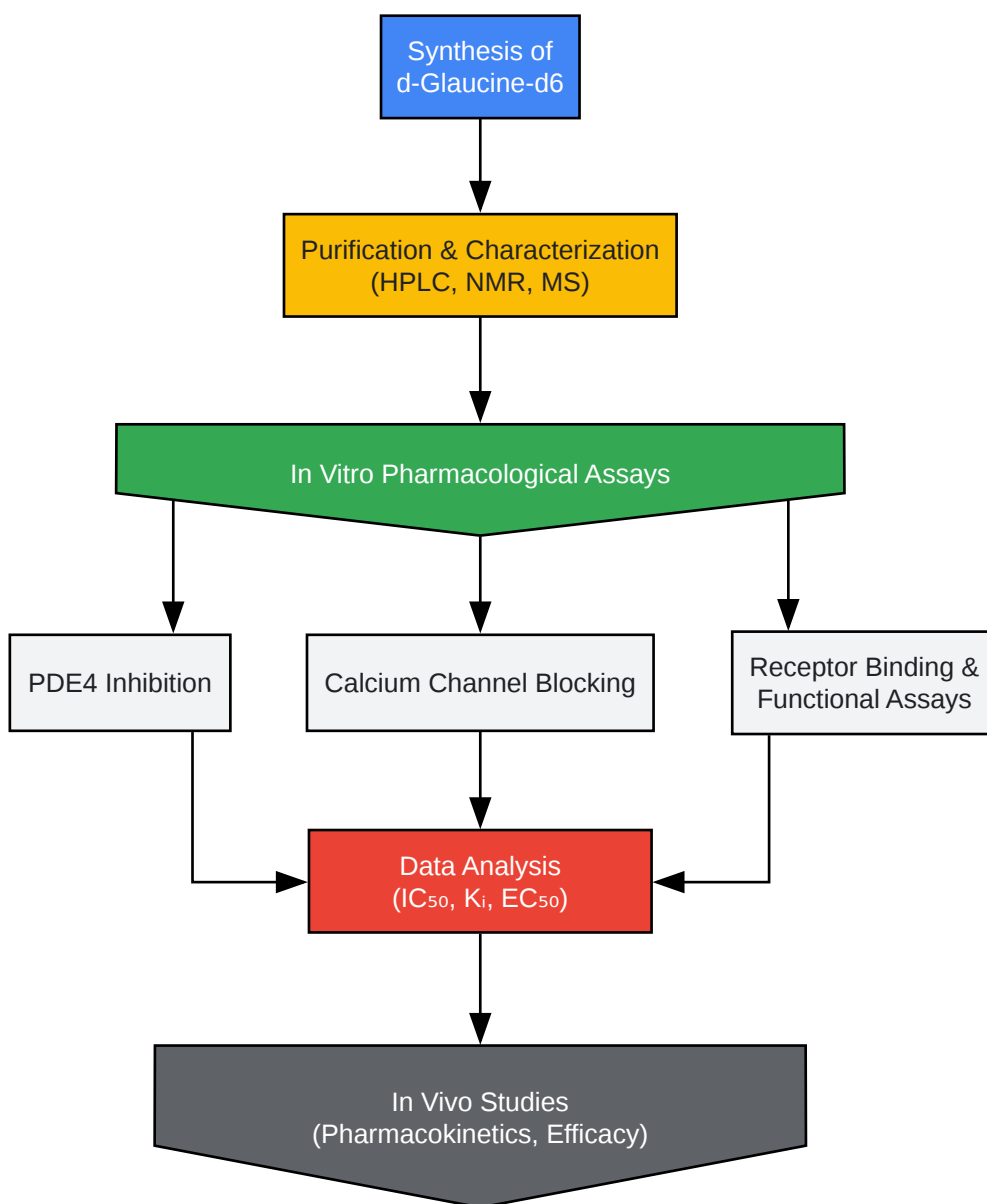
- **Receptor Source:** Cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or brain tissue homogenates.
- **Radioligand Binding Assay (for affinity):**
 - **Principle:** A radiolabeled ligand with known high affinity for the receptor is used to compete with unlabeled **d-Glaucine-d6**.
 - **Procedure:** Membranes are incubated with the radioligand and varying concentrations of **d-Glaucine-d6**. The amount of bound radioactivity is measured after separating the bound and free radioligand.

- Data Analysis: The IC50 value is determined, and the Ki is calculated using the Cheng-Prusoff equation.
- Functional Assay (for activity):
 - Principle: Measures the cellular response following receptor activation or inhibition. For G-protein coupled receptors like these, common readouts include changes in intracellular second messengers (e.g., cAMP for D1, calcium flux for 5-HT2A) or reporter gene expression.
 - Procedure: Cells expressing the receptor are treated with varying concentrations of **d-Glaucine-d6**, either alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).
 - Data Analysis: EC50 values (for agonists) or IC50 values (for antagonists) are calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by d-Glaucine and a general experimental workflow for its characterization.





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